Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate
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Overview
Description
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine core with a methyl group at the 2-position and an acetate group at the 3-position.
Mechanism of Action
Target of Action
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their broad spectrum of biological activity . These compounds have been proposed for the treatment of various diseases such as cancer , cardiovascular diseases , and Alzheimer’s disease . They are also used as antibacterial , antifungal , and anti-inflammatory drugs .
Mode of Action
For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the gastric H+/K±ATPase, which is implicated in the treatment of ulcers .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activity . For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphatidylinositol-3-kinases (PI3K) pathway, which is involved in cell growth and survival .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridines has been reported to be compatible with a broad range of functional groups , suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activities, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate typically involves multicomponent condensation reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the reaction of 2-amino-1-propargylpyridinium bromide with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and condensation reactions used in laboratory synthesis can be scaled up for industrial production, with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo halogenation reactions, where bromine or iodine substitutes a hydrogen atom at the 3-position.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can participate in oxidation and reduction reactions, although specific examples for this compound are limited.
Common Reagents and Conditions
Halogenation: Bromine or iodine in chloroform is commonly used for halogenation reactions.
Condensation: Meldrum’s acid and arylglyoxals are used in multicomponent condensation reactions.
Major Products
Scientific Research Applications
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate and its derivatives have a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate can be compared with other imidazo[1,2-a]pyridine derivatives:
Zolpidem: Used as a sedative and hypnotic agent.
Saripidem: Used for its anxiolytic properties.
3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Known for its antimicrobial activity.
These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific biological activities, highlighting the versatility and potential of this chemical scaffold in drug development.
Properties
IUPAC Name |
methyl 2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-9(7-11(14)15-2)13-6-4-3-5-10(13)12-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIWGFMUVRECFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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